

Application Note: Click Chemistry Applications of 5-Ethynyl-2-methylbenzamide[1]

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Compound of Interest

Compound Name: 5-Ethynyl-2-methylbenzamide

CAS No.: 1393901-32-0

Cat. No.: B1407719

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Abstract

5-Ethynyl-2-methylbenzamide (CAS: 1393901-32-0) is a specialized alkyne-functionalized building block used primarily in the synthesis of kinase inhibitors and Fragment-Based Drug Discovery (FBDD).[1] While structurally distinct from metabolic probes like EdU, this benzamide derivative serves as a critical "pharmacophore handle." Its terminal alkyne moiety enables rapid diversification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazole libraries, or via Sonogashira cross-coupling for the industrial synthesis of FAK (Focal Adhesion Kinase) inhibitors. This guide details the protocols for utilizing this scaffold in high-throughput library generation and medicinal chemistry optimization.

Introduction: The Benzamide Pharmacophore

In medicinal chemistry, the benzamide motif is a "privileged structure" capable of forming key hydrogen bonds within the ATP-binding pockets of kinases and the catalytic domains of PARP enzymes.

5-Ethynyl-2-methylbenzamide combines this binding affinity with a bioorthogonal alkyne handle.

- Role in FBDD: Acts as a "Core Fragment" (Fragment A) that can be "clicked" with a library of Azides (Fragment B) to explore the chemical space of a binding pocket.
- Role in Drug Synthesis: Serves as the key intermediate (often designated I71 in patent literature) for the synthesis of FAK inhibitors such as analogs of PF-562,271.

Chemical Properties

Property	Data
Chemical Name	5-Ethynyl-2-methylbenzamide
CAS Number	1393901-32-0
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.19 g/mol
Solubility	DMSO (up to 100 mM), Methanol, DMF
Stability	Stable at -20°C; protect from light and moisture. [2]
Reactive Group	Terminal Alkyne (C≡CH)

Applications in Drug Discovery[3][4] Fragment-Based Library Generation (CuAAC)

The primary "click" application of **5-Ethynyl-2-methylbenzamide** is the rapid synthesis of 1,4-disubstituted-1,2,3-triazole libraries. The resulting triazole ring acts as a bioisostere for amide bonds, providing rigidity and metabolic stability while linking the benzamide pharmacophore to diverse R-groups.

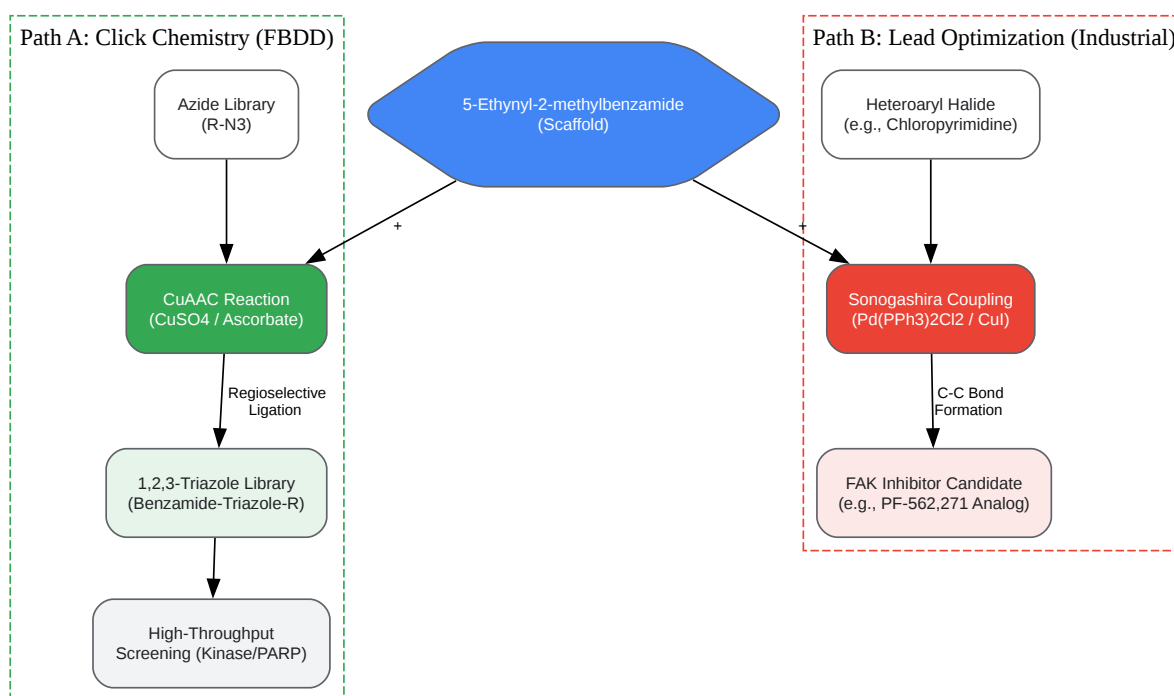
Mechanism: The terminal alkyne reacts with organic azides in the presence of Cu(I) to form a triazole linkage. This reaction is regioselective (forming the 1,4-isomer) and proceeds in aqueous or organic solvents.

Industrial Synthesis of FAK Inhibitors (Sonogashira)

Note: While often grouped with modular "click" chemistries in broad medicinal chemistry contexts, this is technically a Pd-catalyzed cross-coupling. **5-Ethynyl-2-methylbenzamide** is the validated precursor for constructing the core of FAK inhibitors. It is coupled with heteroaryl halides (e.g., 2-chloropyrimidines) to extend the scaffold into the solvent-exposed region of the kinase pocket.

Experimental Workflows (Visualized)

The following diagram illustrates the parallel workflow for using **5-Ethynyl-2-methylbenzamide** in both FBDD (Click) and Lead Optimization (Sonogashira).



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Caption: Dual application pathways for **5-Ethynyl-2-methylbenzamide** in library synthesis (left) and targeted drug synthesis (right).

Detailed Protocols

Protocol A: High-Throughput CuAAC Library Synthesis (96-Well Plate)

Purpose: To generate a library of 96 unique benzamide-triazole analogs for biological screening.

Reagents:

- Scaffold: **5-Ethynyl-2-methylbenzamide** (100 mM in DMSO).
- Azide Library: 96 diverse organic azides (100 mM in DMSO).
- Catalyst: $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (100 mM in water).
- Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).
- Ligand (Optional but Recommended): THPTA or TBTA (200 mM in DMSO) to protect the protein target if screening directly, or to accelerate reaction.
- Solvent: DMSO/t-Butanol/Water (1:1:1).

Step-by-Step Procedure:

- Preparation: In a 96-well polypropylene plate (deep well), dispense 10 μL of the Scaffold (1 μmol) into each well.
- Library Addition: Add 10.5 μL (1.05 equiv) of a unique Azide to each well.
- Catalyst Mix: Prepare a master mix of the catalyst system:
 - Mix CuSO_4 and THPTA ligand in a 1:2 molar ratio prior to adding ascorbate.
 - Add Sodium Ascorbate.

- Final concentrations in reaction: 1 mol% Cu, 2 mol% Ligand, 10 mol% Ascorbate.
- Reaction: Add the catalyst master mix to each well. Adjust total volume to 200 μ L with solvent.
- Incubation: Seal plate and shake at room temperature (25°C) for 16 hours.
- Workup (Solid Phase Extraction):
 - Dilute reaction with 500 μ L water.
 - Pass through a pre-equilibrated C18 SPE plate.
 - Wash with 10% MeOH/Water (removes Cu salts).
 - Elute product with 100% MeOH or Acetonitrile.
- Validation: Analyze random wells via LC-MS to confirm >90% conversion to the triazole product.

Protocol B: "Industrial Standard" Sonogashira Coupling

Purpose: Synthesis of FAK inhibitor intermediates (Reference Standard).

Reagents:

- **5-Ethynyl-2-methylbenzamide** (1.0 equiv)
- Aryl/Heteroaryl Halide (e.g., 2-chloro-5-(trifluoromethyl)pyrimidine) (1.1 equiv)
- Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)
- Co-Catalyst: CuI (0.02 equiv)
- Base: Triethylamine (TEA) or Diisopropylamine (3.0 equiv)
- Solvent: Anhydrous THF or DMF (degassed).

Procedure:

- Degassing: Charge a reaction flask with THF and TEA. Sparge with Nitrogen/Argon for 15 minutes to remove Oxygen (Critical for Sonogashira to prevent homocoupling of the alkyne).
- Loading: Add the Aryl Halide, Pd-catalyst, and CuI under inert atmosphere.
- Addition: Add **5-Ethynyl-2-methylbenzamide**.
- Reaction: Heat to 50–70°C under Nitrogen for 4–12 hours. Monitor by TLC/LC-MS.
- Workup: Cool to RT. Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.[3]
- Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Scientific Integrity & Troubleshooting

Critical Control Points

- Copper Chelation: In Protocol A (CuAAC), if the benzamide scaffold or the azide contains strong chelators (e.g., pyridines), the reaction rate may drop. Solution: Increase Copper load to 5-10 mol% or use a stronger ligand like THPTA.
- Homocoupling (Glaser Coupling): In both protocols, the presence of Oxygen can cause the terminal alkyne to dimerize (forming a diyne) instead of reacting with the azide/halide. Solution: Rigorous degassing is mandatory.
- Regioselectivity: CuAAC is strictly 1,4-regioselective. Thermal (uncatalyzed) Huisgen cycloaddition will yield a mixture of 1,4 and 1,5 isomers and is not recommended for structure-activity relationship (SAR) studies.

Safety Note

- Azides: Low molecular weight organic azides can be explosive. Handle with care and keep C/N ratio > 3.
- Copper: Copper waste must be disposed of as heavy metal waste.

References

- Patent: FAK Inhibitors. Compounds and methods for the treatment of proliferative diseases. [4] (Describes the use of **5-Ethynyl-2-methylbenzamide**, referred to as Intermediate I71, in the synthesis of FAK inhibitors).
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